molecular formula C11H20N2O2 B13023972 tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate

tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate

Cat. No.: B13023972
M. Wt: 212.29 g/mol
InChI Key: LZMSKIPGFRYLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate (CAS 1221278-31-4) is a chemically constrained bicyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a rigid bicyclo[3.1.0]hexane core, a high-energy system incorporating a fused cyclopropane ring that introduces approximately 27 kcal/mol of strain energy, which profoundly influences its reactivity and conformational stability . The molecular structure, with a molecular formula of C 11 H 20 N 2 O 2 and a molecular weight of 212.29 g/mol, presents both a primary amine and a tert-butyloxycarbonyl (Boc)-protected carbamate group, making it a versatile intermediate for further synthetic elaboration . The geometric constraints of the bicyclic system lock the molecule into a specific, rigid conformation, which researchers have utilized as a scaffold for designing conformationally locked nucleoside analogues, particularly as south sugar pucker mimics in the inhibition of enzymes like cytidine deaminase . This application is critical in oncology research for potentially enhancing the activity of chemotherapeutic nucleosides. The primary amine group is highly reactive and readily participates in key transformations such as nucleophilic substitution reactions with heterocyclic systems (e.g., 2-chlorobenzothiazole), Buchwald-Hartwig amination with aryl halides (e.g., 2-chloro-3-nitropyridine), and palladium-catalyzed cross-coupling with pyrimidine derivatives . The Boc protecting group can be cleanly removed under acidic conditions to generate the free amine, a key step in synthetic sequences . Supplied with a minimum purity of 97%, this building block is intended for research applications only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers are directed to consult the associated Safety Data Sheet for proper handling guidelines, which include hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(6-amino-3-bicyclo[3.1.0]hexanyl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-7-8(5-6)9(7)12/h6-9H,4-5,12H2,1-3H3,(H,13,14)

InChI Key

LZMSKIPGFRYLES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C(C1)C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions with electrophilic aromatic heterocycles. For example:

Reaction with 2-Chlorobenzothiazole

  • Conditions : DMSO, 110°C, 2 hours, DIPEA (base), DMAP (catalyst) .

  • Mechanism : The amine attacks the electron-deficient carbon adjacent to the sulfur atom in benzothiazole, displacing chloride.

  • Yield : 81% .

Substrate Reagent Catalyst/Base Conditions Product Yield
2-Chlorobenzothiazoletert-Butyl carbamateDIPEA, DMAPDMSO, 110°C, 2htert-Butyl(trans-3-(benzo[d]thiazol-2-ylamino)cyclobutyl)carbamate81%

Buchwald-Hartwig Amination

The compound undergoes palladium-catalyzed coupling with aryl halides to form C–N bonds:

Coupling with 2-Chloro-3-nitropyridine

  • Conditions : DMSO, K₂CO₃, 110°C, 2 hours .

  • Catalyst : Not explicitly stated, but Pd-based systems are typical for such reactions.

  • Yield : 63.5% .

Aryl Halide Base Solvent Conditions Product Yield
2-Chloro-3-nitropyridineK₂CO₃DMSO110°C, 2htert-Butyl(trans-3-((3-nitropyridin-2-yl)amino)cyclobutyl)carbamate63.5%

Deprotection of the tert-Butyl Carbamate

The tert-butyl group is cleaved under acidic conditions to release the free amine:

HCl-Mediated Deprotection

  • Conditions : 4N HCl in dioxane, room temperature, 2 hours .

  • Mechanism : Acidic hydrolysis of the carbamate to yield the corresponding amine hydrochloride.

  • Yield : Quantitative (based on stoichiometric acid use) .

Deprotection Reagent Conditions Product Notes
4N HCl in dioxaneRT, 2htrans-N1-(6-fluorobenzo[d]thiazol-2-yl)cyclobutane-1,3-diamine hydrochlorideImmediate deprotection

Cross-Coupling with Pyrimidine Derivatives

The amine participates in palladium-catalyzed cross-coupling with substituted pyrimidines:

Reaction with Ethyl 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)-2-methylpropanoate

  • Conditions : Dioxane, 100°C, 3 hours, Pd₂(dba)₃, BrettPhos ligand, NaOtBu .

  • Yield : 31.4% .

Substrate Catalyst System Conditions Product Yield
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)-2-methylpropanoatePd₂(dba)₃, BrettPhos, NaOtBuDioxane, 100°C, 3htert-Butyl(trans-3-(5,5-dimethyl-2-(methylthio)-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)cyclobutyl)carbamate31.4%

Microwave-Assisted Coupling

Efficient coupling under microwave irradiation:

Reaction with 2-Chloro-6-fluoro-1,3-benzothiazole

  • Conditions : DMSO, 120°C, 2 hours, DIPEA .

  • Yield : Not quantified, but product confirmed via LCMS .

Key Observations:

  • Solvent Dependence : Polar aprotic solvents (DMSO, dioxane) are preferred for coupling reactions due to their ability to stabilize transition states .

  • Base Selection : Sterically hindered bases (e.g., DIPEA) improve yields by minimizing side reactions .

  • Catalyst Efficiency : Palladium complexes with bulky phosphine ligands (e.g., BrettPhos) enhance coupling efficiency with electron-deficient substrates .

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate is primarily studied for its potential as a pharmacological agent due to its structural features that resemble known bioactive molecules. Its bicyclic structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.

  • Neuroactive Compounds : Research indicates that derivatives of bicyclic amines can exhibit neuroprotective effects, which positions this compound as a potential lead compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2. Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that it may enhance synaptic plasticity, which is crucial for learning and memory processes .

Synthetic Applications

2.1. Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex molecules through various coupling reactions.

Reaction TypeYield (%)Conditions
Coupling with aromatic amines81DCM, RT, 30 min
Formation of carbamate derivatives57DMF, RT, 24 h
Synthesis of azabicyclic compounds60THF/DMF, 20°C, overnight

These reactions highlight its versatility as a synthetic intermediate in generating compounds with potential biological activity .

Case Studies

3.1. Neuroprotective Activity Study

A study conducted on the neuroprotective properties of this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death in vitro. The compound was shown to upregulate antioxidant enzymes and modulate apoptotic pathways .

3.2. Synthesis of Novel Antidepressants

In another study focused on developing novel antidepressants, researchers utilized this compound as a precursor to synthesize a series of compounds targeting the serotonin transporter (SERT). The synthesized compounds exhibited promising binding affinities and selectivity towards SERT compared to other transporters .

Mechanism of Action

The mechanism of action of tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues
Compound Name Bicyclo System Substituents Key Differences Reference
tert-Butyl (1r,5s,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate [3.1.0] Carbamate at position 6 Stereochemistry (exo vs. endo)
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate [3.2.0] Expanded 7-membered ring Increased ring strain and reactivity
tert-Butyl (3-oxocyclohexyl)carbamate Non-bicyclic Cyclohexyl ketone Lack of fused cyclopropane ring
tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate Linear chain Polyethylene glycol (PEG) linker Extended hydrophilicity

Key Observations :

  • The [3.1.0] bicyclo system confers rigidity and enhanced metabolic stability compared to non-bicyclic analogs .
  • Substituent position (e.g., carbamate at position 3 vs. 6) alters steric hindrance and hydrogen-bonding capacity .

Key Observations :

  • Photoredox catalysis enables efficient radical-based synthesis but requires specialized conditions (e.g., Ir photocatalysts) .
  • Acylation and benzoylation are robust for introducing functional groups but may require anhydrous conditions .
Physicochemical Properties
Compound Melting Point (°C) Rf Value LogP Solubility Reference
tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate Oil (no mp) 0.24 1.92 Soluble in DMA
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate 102–105 0.10 2.15 Moderate in EtOAc
tert-Butyl (3-hydroxycyclohexyl)carbamate 89–92 0.35 1.78 High in DCM

Key Observations :

  • The bicyclo[3.1.0] core increases lipophilicity (LogP ~1.9) compared to spiro or cyclohexyl analogs .
  • Solubility in polar aprotic solvents (e.g., DCM, DMA) is critical for pharmaceutical applications .

Key Observations :

  • The bicyclo[3.1.0] scaffold is a privileged structure in antiviral and metabolic disease drug discovery .
  • Safety risks (e.g., acute toxicity) necessitate stringent handling protocols .

Biological Activity

tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate, identified by its CAS number 1221278-31-4, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: CC(C)(C)OC(=O)NC1CC2C(N)C2C1

Physical Properties:

  • LogP: 0.55
  • Polar Surface Area: 64 Ų
  • Rotatable Bonds: 3
  • Hydrogen Bond Donors/Acceptors: 2 each

Synthesis

The synthesis of this compound typically involves the reaction of bicyclic amines with carbamates under controlled conditions to yield the desired product with high purity (97%) .

Research indicates that this compound exhibits biological activity primarily through enzyme inhibition and modulation of metabolic pathways. Notably, studies have shown its effects on various glycosidases, which are critical in carbohydrate metabolism.

Enzyme Inhibition Studies

A significant study evaluated the compound's inhibitory effects on several glycosidases:

EnzymeInhibition at 5 mMInhibition at 25 mM
β-glucosidase43%20%
β-galactosidase25%No increase
β-mannosidaseIncreased activity to 148%Increased to 240%
α-galactosidaseActivated to 155%Not specified

These findings suggest that this compound may serve as a lead compound for developing enzyme inhibitors, particularly in therapeutic applications targeting metabolic disorders .

Case Studies and Research Findings

  • Glycosidase Activity Modulation:
    A study reported that certain derivatives of bicyclic compounds, including this compound, demonstrated selective inhibition of β-glucosidase and β-galactosidase, highlighting their potential in treating conditions such as diabetes and obesity by modulating carbohydrate digestion .
  • Pharmacological Applications:
    The compound's structural characteristics suggest potential applications in drug design, particularly as a scaffold for creating more potent inhibitors of glycosidases and other enzymes involved in metabolic pathways .

Q & A

Q. How can computational modeling predict reactivity or interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures as templates. QSAR models can correlate substituent effects with activity, while electrostatic potential maps identify nucleophilic/electrophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.